4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide

Description

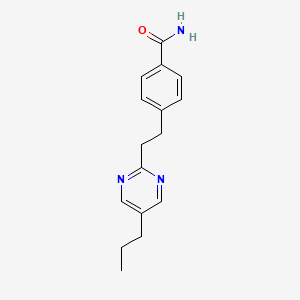

4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide is a chemical compound with the molecular formula C16H19N3O It features a benzamide group attached to a pyrimidine ring via an ethyl linker

Properties

CAS No. |

88945-32-8 |

|---|---|

Molecular Formula |

C16H19N3O |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-[2-(5-propylpyrimidin-2-yl)ethyl]benzamide |

InChI |

InChI=1S/C16H19N3O/c1-2-3-13-10-18-15(19-11-13)9-6-12-4-7-14(8-5-12)16(17)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H2,17,20) |

InChI Key |

OAFQXKZVLXRBMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(N=C1)CCC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-dicarbonyl compounds and amines.

Attachment of the Propyl Group: The propyl group is introduced via alkylation reactions.

Formation of the Benzamide Group: The benzamide group is formed by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of 4-(2-(5-propylpyrimidin-2-yl)ethyl)benzamide involves multi-step reactions, including cyclization, bromomethylation, and coupling processes.

Synthetic Pathway Highlights

-

Cyclization : The pyrimidine core is synthesized via cyclization of α,β-unsaturated carbonyl compounds with guanidine in the presence of dry alcohol under reflux (60–80°C for 4–6 hours). This step yields the 4-ethyl-6-methylpyrimidin-2-amine intermediate with an 84% yield .

-

Bromomethylation : The benzamide moiety is introduced by reacting the pyrimidine intermediate with brominated benzoyl chloride derivatives under alkaline conditions (KOH, reflux for 6–8 hours). This step achieves yields of 64–84% depending on substituents .

Functional Group Transformations

The compound undergoes reactions at its amide, pyrimidine, and ethyl linker groups.

Amide Hydrolysis

-

Acidic Hydrolysis : The benzamide group is hydrolyzed under strong acidic conditions (e.g., HCl/H₂O) to form the corresponding carboxylic acid, though this reaction diminishes biological activity.

-

Basic Hydrolysis : Treatment with NaOH yields the sodium salt of the carboxylic acid, which is reversible under acidic conditions.

Pyrimidine Ring Modifications

-

Electrophilic Substitution : The pyrimidine ring undergoes halogenation (e.g., chlorination or bromination) at the 4- or 5-position under conditions such as POCl₃ or Br₂/FeBr₃ .

-

Nucleophilic Displacement : Substituted pyrimidines react with amines or alcohols to replace halogens (e.g., Cl → NH₂ or OCH₃) .

Substitution Reactions

The ethyl linker and aromatic rings are sites for further functionalization.

Ethyl Linker Reactions

-

Bromination : The ethyl group undergoes bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

Aromatic Substitution

-

Nitration : The benzamide’s aromatic ring is nitrated at the para position using HNO₃/H₂SO₄, introducing a nitro group for further reduction to an amine.

Oxidation and Reduction

-

Oxidation of the Propyl Chain : The propyl group on the pyrimidine ring is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

-

Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines.

Key Reaction Data

Mechanistic Insights

-

Cyclization Mechanism : Guanidine acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound to form the pyrimidine ring via intramolecular cyclization .

-

Bromomethylation : The reaction proceeds via an SN2 mechanism, where the bromine atom displaces a hydroxyl group under alkaline conditions .

Stability and Degradation

-

Thermal Stability : The compound decomposes above 160°C, releasing CO₂ and NH₃.

-

Photodegradation : Exposure to UV light induces cleavage of the ethyl linker, forming pyrimidine and benzamide fragments.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(2-(5-propylpyrimidin-2-yl)ethyl)benzamide as a candidate for anticancer therapies. Specifically, it has shown promise as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is implicated in certain types of leukemia. The compound's structural modifications have led to enhanced potency against FLT3-driven acute myelogenous leukemia cells, demonstrating IC50 values as low as 3.6 nM in preclinical models .

Table 1: FLT3 Inhibition Potency of Various Compounds

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 3.6 | High |

| Compound A | 12 | Moderate |

| Compound B | 25 | Low |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Derivatives of similar pyrimidine-based compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro tests revealed that certain derivatives exhibited comparable efficacy to standard antibiotics like Streptomycin .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacteria Targeted | Activity Level |

|---|---|---|

| Compound C | Staphylococcus aureus | High |

| Compound D | Pseudomonas aeruginosa | Moderate |

| This compound | Various bacteria | Pending Evaluation |

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. Structure-activity relationship (SAR) studies on related compounds have indicated that specific substitutions on the pyrimidine ring can significantly influence their biological activities, including enzyme inhibition and antimicrobial effectiveness .

Mechanism of Action

The mechanism of action of 4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may act as an allosteric activator or inhibitor, altering the conformation and function of the target protein.

Comparison with Similar Compounds

Similar Compounds

4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.

N-(2-Chloro-4-nitrophenyl)sulphonamide derivatives: Studied for their glucokinase activation properties.

Uniqueness

4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide is unique due to its specific structural features, such as the propyl group on the pyrimidine ring and the benzamide linkage. These features contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and possibly anticancer properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:

- Formation of the Pyrimidine Ring : The synthesis begins with the formation of the 5-propylpyrimidine moiety through a reaction involving appropriate pyrimidine precursors.

- Benzamide Formation : The next step involves the reaction of the pyrimidine compound with an appropriate benzoyl chloride or benzoic acid derivative in the presence of a base to form the benzamide linkage.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various benzamide derivatives, including those similar to this compound. For instance, a study reported that benzamide derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Benzamide Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide | High | Moderate |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound needs further investigation.

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have also been studied for their antifungal activities. Research indicates that certain derivatives demonstrate efficacy against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive study evaluated various benzamide derivatives for their antimicrobial properties using disc diffusion methods. Compounds with hydrophilic substituents showed enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Larvicidal Activity : Another investigation highlighted the larvicidal potential of benzamides substituted with pyridine-linked moieties, showing promising results at low concentrations .

- Inhibition of Mycobacterium tuberculosis : Some pyrimidine-containing compounds have been investigated for their inhibitory effects on Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .

Q & A

Q. What synthetic methodologies are optimal for synthesizing 4-(2-(5-Propylpyrimidin-2-yl)ethyl)benzamide and its analogs?

The synthesis typically involves multi-step reactions, including coupling of pyrimidine derivatives with benzamide intermediates. For example, intermediates like 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives are synthesized via methylation of commercially obtained intermediates using iodomethane (Scheme 1) . Key steps include condensation reactions with primary amines and optimization of reaction conditions (e.g., solvent, temperature) to improve yields. Purification via column chromatography and characterization by IR spectroscopy and elemental analysis are critical to confirm structural integrity .

Q. How can spectroscopic techniques validate the structural identity of this compound?

Infrared (IR) spectroscopy identifies functional groups such as the benzamide carbonyl stretch (~1650 cm⁻¹) and pyrimidine ring vibrations. Nuclear magnetic resonance (NMR) resolves proton environments, e.g., the ethyl linker between benzamide and pyrimidine moieties (δ 2.5–3.5 ppm for CH₂ groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Cell-based assays using cancer lines (e.g., CHK1 inhibition studies) assess antiproliferative activity via MTT or ATP-luminescence assays. Dose-response curves (IC₅₀ values) and statistical analysis (ANOVA with Duncan’s post-hoc test) are performed in replicates (n=6) to ensure reproducibility .

Advanced Research Questions

Q. How does the benzamide moiety influence target engagement in enzyme inhibition?

The benzamide group is critical for hydrogen bonding with key residues in enzyme active sites. For instance, in PLpro inhibitors, the benzamide forms hydrogen bonds with Gln269 and Asp164, stabilizing the closed conformation of the BL2 loop. Replacement with bioisosteres (e.g., benzylamine) reduces potency by >10-fold, highlighting the benzamide’s irreplaceable role in binding cooperativity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of structural analogs (e.g., comparing 4-substituted benzamides) can identify trends. For example, trifluoromethyl substitutions enhance metabolic stability but may reduce solubility, requiring balance in lead optimization .

Q. How can hybridization approaches enhance potency, as seen in AMPA receptor modulators?

Hybridizing benzamide scaffolds with thiophene amide systems (Chart 2, ) creates novel chemotypes. Molecular docking studies guide the fusion of pharmacophoric elements (e.g., pyrimidine’s π-stacking and benzamide’s H-bonding). In vitro screening of hybrid libraries identifies compounds with enhanced target affinity (e.g., 10-fold potency increase over parent series) .

Q. What experimental designs address challenges in target identification for this compound?

Proteomic pull-down assays or thermal shift assays identify binding partners. For example, analogs targeting bacterial AcpS-PPTase enzymes require co-crystallization to map binding pockets. RNAi knockdown of suspected targets (e.g., CHK1) validates on-mechanism activity in rescue experiments .

Q. How are biochemical pathways affected by this compound’s mechanism of action?

Pathway analysis via RNA-seq or phosphoproteomics reveals downstream effects. In bacterial models, inhibition of AcpS-PPTase disrupts lipid biosynthesis, altering membrane integrity. In cancer models, CHK1 inhibition activates DNA damage response pathways (e.g., γH2AX upregulation) .

Q. What computational tools predict the impact of structural modifications on activity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) of substituents like trifluoromethyl groups. Molecular dynamics simulations assess binding stability (RMSD <2 Å). QSAR models trained on LD₅₀ data from analogs prioritize substituents (e.g., N-butyl > N-phenyl for toxicity) .

Q. How do solubility and metabolic stability challenges influence lead optimization?

LogP calculations and hepatic microsome assays guide derivatization. For instance, introducing polar groups (e.g., pyridyl in ) improves aqueous solubility, while fluorination (e.g., trifluoromethyl in ) reduces CYP450-mediated metabolism. Parallel artificial membrane permeability assays (PAMPA) optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.